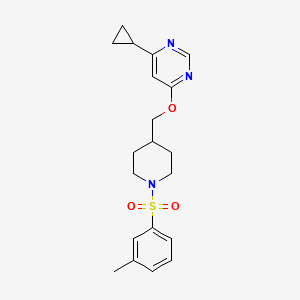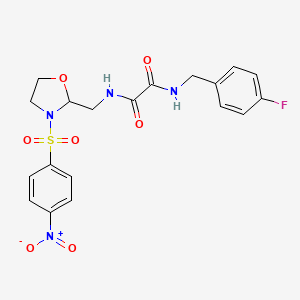
6-methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound suggest potential biological activities. For instance, pyridazinone derivatives have been reported to possess cardio-active properties and have been used in the development of various cardio-active agents . Additionally, the phenylpiperazine moiety is often associated with central nervous system activity, which could imply potential anxiolytic properties .
Synthesis Analysis
The synthesis of pyridazinone derivatives typically involves the construction of the pyridazinone core followed by various functionalization steps. In the context of the provided papers, the synthesis of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines has been reported, which shares a similar heterocyclic core with the compound of interest . The synthesis of these compounds involves multi-step reactions, including the formation of intermediates that are further modified to achieve the desired substitution patterns. Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is crucial for their biological activity. The presence of a phenylpiperazine moiety in the compound suggests that it may interact with central nervous system receptors, as phenylpiperazine derivatives are known to bind to various receptor sites . The pyridazinone core itself is a versatile scaffold that can be modified to enhance biological activity and specificity. The substitution pattern on the pyridazinone ring can significantly affect the compound's pharmacokinetic and pharmacodynamic properties.
Chemical Reactions Analysis
The reactivity of pyridazinone derivatives can be influenced by the substituents present on the core structure. For example, the reaction of 6-methyl-2-(2-oxo-2-phenylethylidene)-2,3-dihydropyrimidin-4(1H)-one with hydrazine and hydroxylamine has been studied, leading to the formation of various products including pyrazoles and pyrazolinones . These reactions highlight the potential for chemical modifications and the synthesis of diverse analogs from a common precursor. The compound may also undergo similar reactions, allowing for the generation of a library of compounds for biological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The lipophilicity, solubility, and stability of these compounds can be tailored by modifying the substituents on the core structure. For instance, the introduction of a n-propoxy group at the 2-position of the phenyl ring has been shown to be necessary for the phosphodiesterase inhibitory activity of 6-phenylpyrazolo[3,4-d]pyrimidones . Such modifications can enhance the oral bioavailability and metabolic stability of the compounds, which are critical factors for their development as therapeutic agents.
科学的研究の応用
Structural Analysis and Molecular Interactions
- In a study by Jin Shen et al., the structural properties of a related compound, marbofloxacin, were examined, revealing significant molecular interactions such as intramolecular O—H⋯O hydrogen bonds and weak C—H⋯F hydrogen bonds. These interactions contribute to the molecule's stability and potential biological activity (Shen et al., 2012).
Synthetic Routes and Derivative Formation
- Y. Iwanami and colleagues synthesized derivatives of a similar compound through reactions with diethyl acetylenedicarboxylate, leading to products that were hydrolyzed into pyruvic acid, CO2, and amines. This study highlights synthetic routes that could be applicable to the compound of interest (Iwanami et al., 1964).
- H. M. Ibrahim and H. Behbehani synthesized a novel class of pyridazin-3-one derivatives, demonstrating the versatility of pyridazin-3-one as a core structure for generating diverse biologically active compounds (Ibrahim & Behbehani, 2014).
Biological Activity
- Wael S. I. Abou-Elmagd et al. explored the synthesis of indolyl-substituted 2(3H)-furanones, leading to compounds with potential antimicrobial activities. This suggests that derivatives of the compound could have similar bioactive properties (Abou-Elmagd et al., 2015).
- Z. Karczmarzyk and W. Malinka characterized analgesic isothiazolopyridines, highlighting the importance of structural characterization in understanding the pharmacological potential of such compounds (Karczmarzyk & Malinka, 2008).
特性
IUPAC Name |
6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-8-9-17(23)22(19-14)15(2)18(24)21-12-10-20(11-13-21)16-6-4-3-5-7-16/h3-9,15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNPVXNCLDOOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2502012.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2502013.png)
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2502015.png)
![3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2502016.png)

![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)
![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)

![Tert-butyl 5-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2502025.png)

![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2502029.png)
![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)

![6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2502035.png)